3-Fluoro-5-(trifluoromethyl)phenacyl bromide
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Overview
Description
3-Fluoro-5-(trifluoromethyl)phenacyl bromide, also known as 2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone, is a chemical compound with the molecular formula C9H5BrF4O and a molecular weight of 285.04 g/mol . This compound is characterized by the presence of both fluorine and bromine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-fluoro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted phenacyl derivatives.
Reduction: 3-Fluoro-5-(trifluoromethyl)phenethyl alcohol.
Oxidation: 3-Fluoro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenacyl bromide is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, potentially altering their function and activity .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- 4-(Trifluoromethyl)phenacyl bromide
- 3-Bromo-5-(trifluoromethyl)phenol
Comparison: 3-Fluoro-5-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct reactivity patterns in nucleophilic substitution and reduction reactions, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVOBBIFCRMZOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210489 |
Source
|
Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202664-38-8 |
Source
|
Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202664-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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